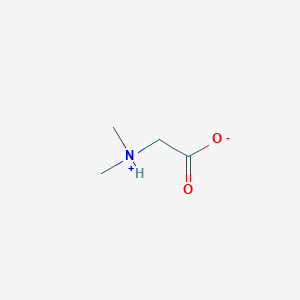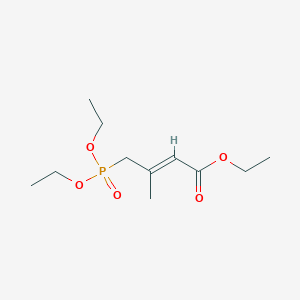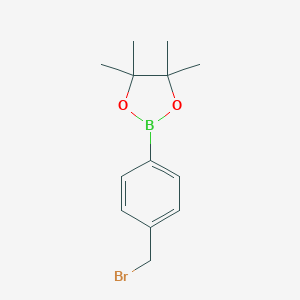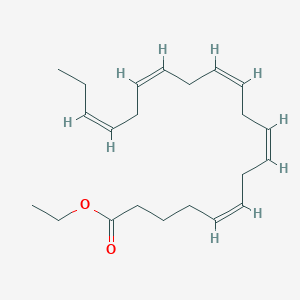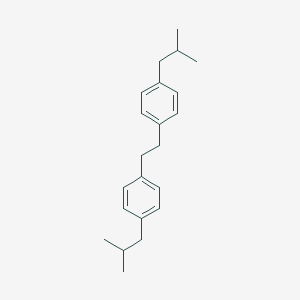
1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
描述
1,2-DI(4-Isobutylphenyl)ethane is an organic compound with the molecular formula C22H30 It is a hydrocarbon derivative that features two 4-isobutylphenyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2-DI(4-Isobutylphenyl)ethane can be synthesized through several methods. One common approach involves the catalytic cracking of 1,2-di(4-isobutylphenyl)ethane into 4-isobutylstyrene and isobutylbenzene in the presence of an acid catalyst at temperatures ranging from 300 to 700°C . Another method involves the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane using a silver cathode in ionic liquids .
Industrial Production Methods
Industrial production of 1,2-DI(4-Isobutylphenyl)ethane typically involves large-scale catalytic cracking processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalysts and reaction conditions to maximize the production of the desired compound.
化学反应分析
Types of Reactions
1,2-DI(4-Isobutylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Results in the formation of various substituted derivatives.
科学研究应用
1,2-DI(4-Isobutylphenyl)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,2-DI(4-Isobutylphenyl)ethane involves its interaction with various molecular targets and pathways. For example, in the electrocarboxylation process, the compound undergoes a two-electron electrochemical reduction mechanism. This involves the formation of a radical anion, which then undergoes cleavage to produce the corresponding organic radical and halide anion .
相似化合物的比较
1,2-DI(4-Isobutylphenyl)ethane can be compared with similar compounds such as:
1-chloro-(4-isobutylphenyl)ethane: Used in similar electrocarboxylation reactions.
4-isobutylstyrene: A product of catalytic cracking of 1,2-DI(4-Isobutylphenyl)ethane.
Isobutylbenzene: Another product of catalytic cracking and a precursor in various chemical syntheses.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of 1,2-DI(4-Isobutylphenyl)ethane.
属性
IUPAC Name |
1-(2-methylpropyl)-4-[2-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-17(2)15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOGXUEYKYDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
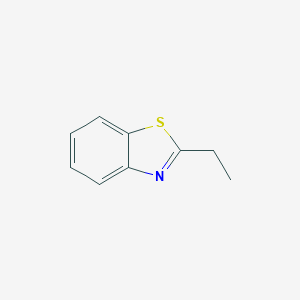
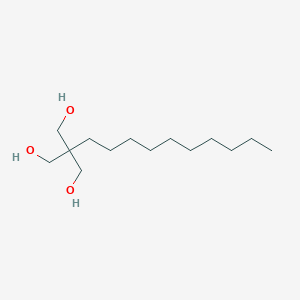
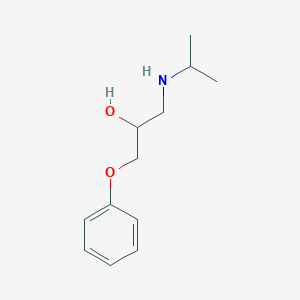
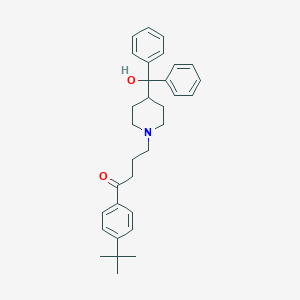


![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)


